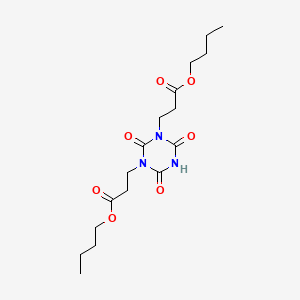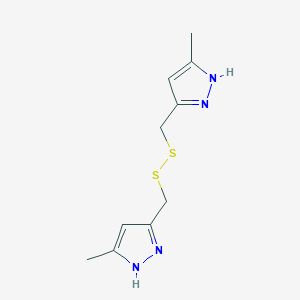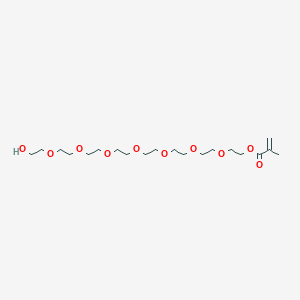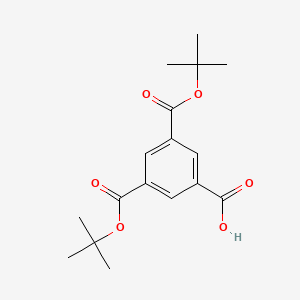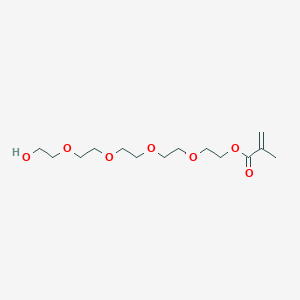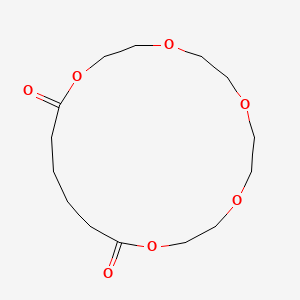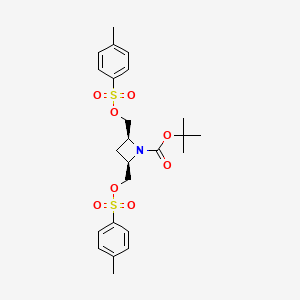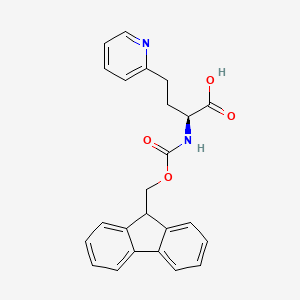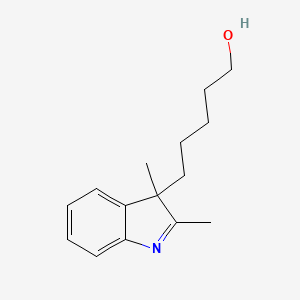
Ezh2-IN-13
Descripción general
Descripción
EZH2-IN-13 es un compuesto químico que funciona como un inhibidor de la enzima Enhancer of Zeste Homolog 2 (EZH2). EZH2 es una enzima histona-lisina N-metiltransferasa que juega un papel crucial en la regulación de la expresión génica a través de la metilación de la histona H3 en la lisina 27 (H3K27me3). Este proceso de metilación está asociado con la represión de la transcripción génica, particularmente genes involucrados en la supresión tumoral. This compound ha atraído una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de varios cánceres donde EZH2 está sobreexpresado .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de EZH2-IN-13 típicamente implica múltiples pasos, incluyendo la formación de intermediarios clave y las reacciones de acoplamiento finalLas condiciones específicas de reacción, tales como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza del producto final .
Métodos de Producción Industrial
En un entorno industrial, la producción de this compound puede implicar la síntesis química a gran escala utilizando procesos por lotes o de flujo continuo. La elección del método de producción depende de factores como la escala deseada, el costo y las consideraciones ambientales. Los métodos de producción industrial apuntan a maximizar la eficiencia y minimizar los residuos, empleando a menudo técnicas avanzadas como la optimización de procesos y la automatización .
Análisis De Reacciones Químicas
Tipos de Reacciones
EZH2-IN-13 puede someterse a varias reacciones químicas, incluyendo:
Oxidación: La introducción de átomos de oxígeno en la molécula, a menudo dando como resultado la formación de óxidos u otros compuestos que contienen oxígeno.
Reducción: La eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, lo que lleva a la formación de compuestos reducidos.
Sustitución: El reemplazo de un grupo funcional por otro, que puede ocurrir a través de mecanismos de sustitución nucleófila o electrófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se controlan cuidadosamente para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos o derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto. Las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
EZH2-IN-13 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de EZH2 en la regulación génica y las modificaciones epigenéticas.
Biología: Se emplea en la investigación para investigar las funciones biológicas de EZH2 y su impacto en procesos celulares como la proliferación, la diferenciación y la apoptosis.
Medicina: Se explora como un agente terapéutico potencial para el tratamiento de cánceres donde EZH2 está sobreexpresado, como el cáncer de próstata, mama y linfoma. Los ensayos clínicos están en curso para evaluar su eficacia y seguridad en la terapia contra el cáncer.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a EZH2, contribuyendo al avance de la medicina de precisión y los enfoques de tratamiento personalizados
Mecanismo De Acción
EZH2-IN-13 ejerce sus efectos al inhibir la actividad enzimática de EZH2, evitando así la metilación de la histona H3 en la lisina 27 (H3K27me3). Esta inhibición conduce a la reactivación de los genes supresores tumorales que de otra manera están silenciados por la metilación mediada por EZH2. Los objetivos moleculares de this compound incluyen la subunidad catalítica del complejo represor de policomb 2 (PRC2), que es responsable de la actividad de metilación de EZH2. Al bloquear esta actividad, this compound interrumpe la regulación epigenética de la expresión génica, afectando en última instancia los procesos celulares como la proliferación, la diferenciación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
Varios compuestos son similares a EZH2-IN-13 en su función como inhibidores de EZH2. Estos incluyen:
Tazemetostat: Un inhibidor de EZH2 aprobado por la FDA utilizado para el tratamiento del sarcoma epitelioide y el linfoma folicular.
GSK126: Un inhibidor selectivo de EZH2 que ha mostrado eficacia en modelos preclínicos de cáncer.
CPI-1205: Un inhibidor de EZH2 que actualmente se está evaluando en ensayos clínicos para el tratamiento de varios cánceres
Singularidad de this compound
This compound es único en su estructura química específica y su capacidad para inhibir selectivamente EZH2 con alta potencia. En comparación con otros inhibidores de EZH2, this compound puede ofrecer ventajas en términos de sus propiedades farmacocinéticas, como la biodisponibilidad y la estabilidad metabólica. Además, la investigación en curso tiene como objetivo dilucidar aún más su potencial terapéutico y optimizar su uso en entornos clínicos .
Propiedades
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXATYQKHRGXYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
